REACTION_CXSMILES
|
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH3:15][O:16][CH:17]([O:30][CH3:31])[C:18]1[C:27]([CH:28]=O)=[CH:26][C:25]2[CH2:24][CH2:23][CH2:22][NH:21][C:20]=2[N:19]=1.Cl.Cl.[NH2:34][CH2:35][CH2:36][N:37]([CH3:44])[CH2:38][C:39](OCC)=[O:40].C(N(CC)CC)C.C([O-])(O)=O.[Na+]>ClCCCl>[CH3:15][O:16][CH:17]([O:30][CH3:31])[C:18]1[C:27]([CH2:28][N:34]2[CH2:35][CH2:36][N:37]([CH3:44])[CH2:38][C:39]2=[O:40])=[CH:26][C:25]2[CH2:24][CH2:23][CH2:22][NH:21][C:20]=2[N:19]=1 |f:0.1,3.4.5,7.8|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=NC=2NCCCC2C=C1C=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=NC=2NCCCC2C=C1C=O)OC
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCCN(CC(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCCN(CC(=O)OCC)C
|
Name
|
|
Quantity
|
6.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 21 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After a further 4 h stirring at room temperature
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction maintained at 4° C. for 2.5 days
|
Duration
|
2.5 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by normal phase chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient from DCM to 10% MeOH in DCM
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=NC=2NCCCC2C=C1CN1C(CN(CC1)C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |